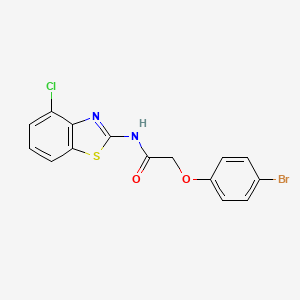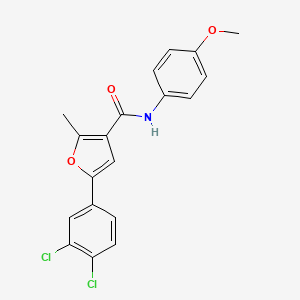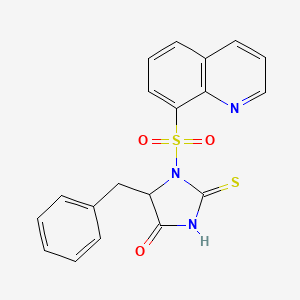![molecular formula C20H24Cl2N4S B4134831 1-(3-Chlorophenyl)-3-[3-[4-(4-chlorophenyl)piperazin-1-yl]propyl]thiourea](/img/structure/B4134831.png)
1-(3-Chlorophenyl)-3-[3-[4-(4-chlorophenyl)piperazin-1-yl]propyl]thiourea
Übersicht
Beschreibung
N-(3-chlorophenyl)-N’-{3-[4-(4-chlorophenyl)-1-piperazinyl]propyl}thiourea: is a complex organic compound that belongs to the class of thioureas. This compound is characterized by the presence of a thiourea group, which is a sulfur analog of urea, and two chlorophenyl groups attached to a piperazine ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-N’-{3-[4-(4-chlorophenyl)-1-piperazinyl]propyl}thiourea typically involves the reaction of 3-chloroaniline with 1-(3-chlorophenyl)piperazine in the presence of a thiourea reagent. The reaction is usually carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation of the thiourea group can lead to the formation of sulfonyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amine derivatives.
Substitution: The chlorophenyl groups in the compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium hydroxide, ammonia, ethanol.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Hydroxyl or amino-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N-(3-chlorophenyl)-N’-{3-[4-(4-chlorophenyl)-1-piperazinyl]propyl}thiourea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The presence of the thiourea group makes it a candidate for interactions with various biological targets, including enzymes and receptors.
Medicine: In medicine, N-(3-chlorophenyl)-N’-{3-[4-(4-chlorophenyl)-1-piperazinyl]propyl}thiourea is investigated for its potential therapeutic applications. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(3-chlorophenyl)-N’-{3-[4-(4-chlorophenyl)-1-piperazinyl]propyl}thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The thiourea group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition of their activity. Additionally, the compound’s structure allows it to interact with cell membranes and other biological structures, potentially affecting cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- N-(3-chlorophenyl)-N’-{3-[4-(4-fluorophenyl)-1-piperazinyl]propyl}thiourea
- N-(3-chlorophenyl)-N’-{3-[4-(4-bromophenyl)-1-piperazinyl]propyl}thiourea
- N-(3-chlorophenyl)-N’-{3-[4-(4-methylphenyl)-1-piperazinyl]propyl}thiourea
Comparison: Compared to its analogs, N-(3-chlorophenyl)-N’-{3-[4-(4-chlorophenyl)-1-piperazinyl]propyl}thiourea is unique due to the presence of two chlorophenyl groups, which can influence its chemical reactivity and biological activity. The substitution of chlorine with other halogens or functional groups can lead to variations in the compound’s properties, such as its solubility, stability, and interaction with biological targets.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-3-[3-[4-(4-chlorophenyl)piperazin-1-yl]propyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Cl2N4S/c21-16-5-7-19(8-6-16)26-13-11-25(12-14-26)10-2-9-23-20(27)24-18-4-1-3-17(22)15-18/h1,3-8,15H,2,9-14H2,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJGMUXKPLYRIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=S)NC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonothioyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4134752.png)
![2-(1-adamantyl)-N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B4134757.png)
![N-{[5-({2-[(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B4134772.png)
![N-{[4-ethyl-5-({2-[(2-methylcyclohexyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzamide](/img/structure/B4134773.png)
![DIMETHYL 5-({[(3-MORPHOLINOPROPYL)AMINO]CARBOTHIOYL}AMINO)ISOPHTHALATE](/img/structure/B4134778.png)
![2-[(4-bromophenyl)thio]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B4134782.png)



![2-{5-[4-(3-ethoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4134808.png)


![N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-5-(2-nitrophenyl)furan-2-carboxamide](/img/structure/B4134839.png)
![N-(4-iodo-2,5-dimethylphenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B4134849.png)
